[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride
Description
(2-Bromo-5-nitrophenyl)methylamine hydrochloride is a halogenated aromatic amine hydrochloride characterized by a bromo (-Br) and nitro (-NO₂) substituent on a phenyl ring, with a methylamine group (-CH₂-NHCH₃) attached to the benzene core. The hydrochloride salt form enhances its solubility in polar solvents like water, a common trait in amine derivatives used in pharmaceuticals or chemical synthesis. The electron-withdrawing nitro group and bulky bromo substituent likely influence its electronic properties, stability, and reactivity, making it distinct from simpler aromatic amines.
Properties
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWWLIUIMJECSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-nitrophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-nitrotoluene to form 2-bromo-5-nitrotoluene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (2-bromo-5-nitrophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5-nitrophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The methylamine group can be oxidized to form corresponding imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include imines or amides, depending on the reaction conditions.
Scientific Research Applications
(2-bromo-5-nitrophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-bromo-5-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally analogous halogenated aromatic amines, tertiary amines, and hydrochlorides. Key differences arise from substituent effects, amine classification (primary/secondary/tertiary), and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Amine Type | Molecular Weight (g/mol) | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|---|
| (2-Bromo-5-nitrophenyl)methylamine hydrochloride | 2-Br, 5-NO₂, -CH₂-NHCH₃ | Secondary amine | ~291.6 (estimated) | High polarity due to -NO₂; potential pharmaceutical intermediate (inferred) | N/A (target compound) |
| {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride | 4-Br (phenoxy), 5-F | Secondary amine | 338.63 | Halogenated aromatic amine; likely used in drug discovery | |
| Activated Methyl Diethanol Amine (aMDEA) | Tertiary amine (-N(CH₂CH₂OH)₂) | Tertiary amine | ~119.16 | CO₂ capture via carbamate formation; high thermal stability | |
| 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride | Benzimidazole core | Primary amine | ~217.67 | Pharmaceutical applications (e.g., antiviral agents) |
Key Findings
This may enhance solubility in aqueous media but reduce thermal stability.
Amine Classification :
- Tertiary amines like aMDEA exhibit lower reactivity with CO₂ (forming carbamates) compared to primary/secondary amines but offer advantages in regeneration efficiency . In contrast, the secondary amine in the target compound may form stronger hydrogen bonds or participate in coordination chemistry.
Adsorption and Solubility: aMDEA-impregnated mesoporous carbon achieves CO₂ adsorption capacities up to 2.63 mmol/g via combined physical and chemical mechanisms . While the target compound’s adsorption properties are unknown, its nitro group could enhance interactions with polar molecules (e.g., CO₂) if incorporated into porous materials.
Pharmaceutical Potential: Benzimidazole-based hydrochlorides (e.g., ) are used in drug discovery due to their heterocyclic aromaticity and bioactivity. The target compound’s nitro and bromo groups may confer antibacterial or kinase-inhibiting properties, though specific studies are absent in the evidence .
Biological Activity
(2-Bromo-5-nitrophenyl)methylamine hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom and a nitro group on the phenyl ring, along with a methylamine moiety. This unique structure contributes to its reactivity and biological properties.
The biological activity of (2-bromo-5-nitrophenyl)methylamine hydrochloride can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Halogen Bonding : The bromine atom can engage in halogen bonding, enhancing the compound's binding affinity to target proteins.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which may modify its biological profile.
Antimicrobial Activity
Research has indicated that (2-bromo-5-nitrophenyl)methylamine hydrochloride exhibits significant antimicrobial properties. It has been investigated for its potential against various bacterial strains, showing promising results in inhibiting microbial growth.
Anticancer Properties
The compound has also been explored for its anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including HeLa cells (human cervix carcinoma) and L1210 (murine leukemia cells). The IC50 values indicate a potent effect, warranting further investigation into its mechanisms and potential as an anticancer agent .
Case Studies
- In Vitro Antiproliferative Activity : A study assessed the antiproliferative effects of various derivatives of (2-bromo-5-nitrophenyl)methylamine hydrochloride on multiple cancer cell lines. The results showed varying degrees of effectiveness, with some derivatives exhibiting lower IC50 values compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it possesses significant antibacterial activity, particularly against resistant strains.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| (2-Bromo-5-nitrophenyl)methylamine hydrochloride | High | Moderate | Presence of bromine and nitro groups |
| 2-Bromo-5-nitrobenzylamine | Moderate | Low | Lacks methylamine group |
| 2-Bromo-5-nitrobenzaldehyde | Low | Moderate | Aldehyde functional group |
Research Findings
Recent studies highlight the compound's potential as a biochemical probe in medicinal chemistry. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules with enhanced biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
